Phenindamine

Descripción general

Descripción

Fenindamina, también conocida por sus nombres comerciales Nolahist y Thephorin, es un compuesto antihistamínico y anticolinérgico. Fue desarrollado por Hoffman-La Roche a finales de la década de 1940. La fenindamina se utiliza principalmente para tratar los síntomas del resfriado común y las alergias, como estornudos, picazón, erupciones cutáneas y urticaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La fenindamina puede sintetizarse a través de una serie de reacciones químicas que implican la formación de su estructura indeno-piridínica. La ruta sintética generalmente implica la ciclización de precursores apropiados en condiciones controladas. Los detalles específicos sobre la ruta sintética exacta y las condiciones de reacción no están disponibles fácilmente en el dominio público.

Métodos de Producción Industrial: La producción industrial de fenindamina implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como la purificación y la cristalización para obtener el producto final en su forma deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: La fenindamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La fenindamina puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la fenindamina en sus formas reducidas.

Sustitución: La fenindamina puede sufrir reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden usar varios reactivos, dependiendo de la sustitución deseada, en condiciones apropiadas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxido de fenindamina, mientras que la reducción puede producir una forma reducida de fenindamina .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Antihistaminic Properties

- Phenindamine is used as a model compound in studies investigating antihistaminic effects and mechanisms. Its ability to block histamine at H1 receptors has made it a valuable tool in allergy research .

2. Psychomotor Function Studies

- Research has shown that this compound can influence psychomotor performance. A study involving psychomotor tests indicated that while this compound did not significantly impair performance compared to placebo, it did exhibit some sedative effects .

3. Clinical Trials for Allergic Conditions

- This compound has been included in clinical trials aimed at evaluating its efficacy for conditions like chronic spontaneous urticaria. It has shown effectiveness in alleviating symptoms associated with this condition when compared to placebo controls .

4. Potential Use in Opioid Withdrawal

- Historical research explored this compound's potential efficacy against symptoms of opioid withdrawal, suggesting its utility beyond typical antihistaminic applications .

5. Antirheumatic Properties

- The compound has been noted for its antirheumatic properties, particularly in low doses as a steroid-sparing agent for conditions like lupus and rheumatoid arthritis . This application highlights its versatility in therapeutic settings.

Table 1: Summary of Clinical Applications

| Application | Description | Evidence Level |

|---|---|---|

| Allergy Treatment | Effective for symptoms such as sneezing and itching | High |

| Chronic Spontaneous Urticaria | Demonstrated efficacy in clinical trials | Moderate |

| Opioid Withdrawal Relief | Historical efficacy noted | Low |

| Antirheumatic Use | Potential as a steroid-sparing agent | Moderate |

Table 2: Psychomotor Performance Study Results

| Drug | Dose (mg) | Performance Impairment (p-value) |

|---|---|---|

| This compound | 25 | Not significantly different from placebo (p > 0.05) |

| Diphenhydramine | 50 | Significant impairment (p < 0.05) |

| Terfenadine | 60 | Not significantly different from placebo (p > 0.05) |

Case Studies

Case Study 1: Efficacy in Allergic Reactions

A clinical trial evaluated the efficacy of this compound compared to other antihistamines for treating allergic rhinitis. Results indicated that this compound provided comparable relief to newer antihistamines while exhibiting fewer sedative side effects .

Case Study 2: Psychomotor Effects

In a controlled study assessing psychomotor performance, participants receiving this compound showed no significant impairment compared to those on placebo. However, they reported slightly increased drowsiness at peak effect times, suggesting careful consideration is needed when prescribing for individuals requiring alertness .

Mecanismo De Acción

La fenindamina ejerce sus efectos bloqueando los efectos de la histamina química natural en el cuerpo. Compite con la histamina por los sitios receptores de histamina H1 en las células efectoras. Al inhibir la unión de la histamina, la fenindamina disminuye la respuesta normal de histamina de las células, lo que reduce los síntomas alérgicos. Este mecanismo implica el antagonismo de los efectos farmacológicos de la histamina mediados a través de la activación de los sitios receptores H1 .

Comparación Con Compuestos Similares

La fenindamina está estrechamente relacionada con otros antihistamínicos y anticolinérgicos, como la ciproheptadina. Compuestos similares incluyen:

Ciproheptadina: Otro antihistamínico de primera generación con propiedades anticolinérgicas similares.

Difenhidramina: Un antihistamínico ampliamente utilizado con efectos sedantes.

Clorfeniramina: Un antihistamínico que se utiliza para tratar las reacciones alérgicas.

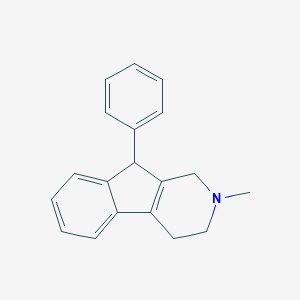

Singularidad: La fenindamina es única en su estructura química específica, que incluye un marco indeno-piridínico. Esta estructura contribuye a su perfil farmacológico distinto y sus interacciones específicas con los receptores de histamina .

Actividad Biológica

Phenindamine is a well-established antihistamine primarily used for its effectiveness in treating allergic reactions. This article reviews its biological activity, mechanisms of action, clinical applications, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound, a member of the first-generation antihistamines, acts primarily as an antagonist at the histamine H1 receptor. Its chemical structure includes a pyridindene derivative, which contributes to its pharmacological properties. The compound is often administered in the form of this compound tartrate, which enhances its solubility and bioavailability.

Chemical Properties:

- Chemical Formula: C₁₅H₁₄N₂

- Molecular Weight: Approximately 238.29 g/mol

- Mechanism of Action: Competes with histamine for H1 receptor sites on effector cells, reducing the intensity of allergic reactions and tissue injury responses mediated by histamine release .

Antihistaminic Effects

This compound effectively mitigates symptoms associated with allergies, such as sneezing, runny nose, and itching. Its primary mechanism involves blocking the action of histamine at H1 receptors, which is crucial in the pathophysiology of allergic responses.

Clinical Applications:

- Treatment of allergic rhinitis

- Management of urticaria (hives)

- Alleviation of symptoms associated with the common cold

Sedative Properties

One notable characteristic of this compound is its sedative effect. This property can lead to drowsiness or insomnia in some individuals, making it less favorable for use in populations requiring alertness .

Table 1: Summary of Clinical Studies on this compound

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Chronic Urticaria Study : In a randomized controlled trial involving patients with chronic spontaneous urticaria, this compound showed significant symptom suppression compared to placebo . The study highlighted that participants receiving this compound experienced greater relief from itching and rash.

- Sedation Effects : A review indicated that first-generation antihistamines like this compound are associated with sedation due to their central nervous system penetration. In assessments measuring cognitive performance, 58% of tests indicated impaired performance among users .

- Adverse Effects : Reports on adverse reactions include dry mouth, dizziness, and potential cognitive impairments. These effects are critical considerations for clinicians when prescribing this compound, especially for patients who operate machinery or drive .

Pharmacological Profile

The pharmacological profile of this compound reveals additional activities beyond antihistaminic effects:

- Antioxidant Activity : Preliminary research suggests that this compound may possess antioxidant properties, potentially contributing to its therapeutic effects in inflammatory conditions.

- Mast Cell Interaction : this compound tartrate has been utilized to study mast cell function in allergic responses, indicating its role in research settings beyond clinical applications.

Propiedades

IUPAC Name |

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFHAYSTHMVOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5503-08-2 (hydrochloride), 569-59-5 (tartrate) | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023452 | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.77e-02 g/L | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as phenindamine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82-88-2 | |

| Record name | Phenindamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenindamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENINDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772BQ8KSST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.